3-[(2,5-Dimethylphenyl)methyl]pyrrolidine
Description
Contextualization of Pyrrolidine-Based Scaffolds in Synthetic Chemistry
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a foundational scaffold in synthetic and medicinal chemistry. nih.govfrontiersin.org Its prevalence is demonstrated by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it one of the most common non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov The significance of the pyrrolidine scaffold stems from several key structural features that make it an attractive component for designing biologically active molecules and catalysts.
Firstly, the non-planar, puckered nature of the sp³-hybridized ring provides increased three-dimensional (3D) coverage, a desirable trait for effective interaction with biological targets like proteins and enzymes. nih.govresearchgate.net This conformation, often described as "pseudorotation," allows substituents to be projected into specific vectors in space, which can be crucial for molecular recognition and binding. nih.govresearchgate.net
Secondly, the pyrrolidine ring can possess up to four stereogenic carbon atoms, leading to a high degree of stereochemical diversity. nih.govdocumentsdelivered.com This allows for the synthesis of a wide array of stereoisomers, where the spatial orientation of substituents can dramatically alter the biological profile of a molecule. nih.govresearchgate.net The amino acid L-proline, a substituted pyrrolidine, is a classic example, frequently used as a chiral building block and an organocatalyst in stereoselective synthesis. nih.gov
Finally, the nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, serving as a key site for chemical modification and interaction. nih.gov The basicity can be tuned by substituents on the ring, which in turn influences the molecule's properties as an organocatalyst. nih.gov Pyrrolidine and its derivatives are widely employed as ligands for transition metals and as organocatalysts for a variety of asymmetric syntheses. nih.govbohrium.com
Rationale for the Investigation of 3-[(2,5-Dimethylphenyl)methyl]pyrrolidine
The specific investigation of this compound is driven by the strategic combination of two distinct chemical moieties: the 3-substituted pyrrolidine ring and the 2,5-dimethylphenyl group. This molecular design leverages the established utility of each component to create a novel entity with potential applications as a pharmaceutical intermediate or a specialized chemical building block. evitachem.com
The position of the substituent at the C-3 position of the pyrrolidine ring is significant. While C-2 substitution is common (e.g., in proline), functionalization at the C-3 position creates a different spatial arrangement of the substituent relative to the nitrogen atom, offering a distinct structural motif for exploration in drug discovery and catalysis. chemrxiv.org The development of synthetic methods to access 3-aryl pyrrolidines, such as palladium-catalyzed hydroarylation, underscores the interest in this particular substitution pattern. chemrxiv.orgnih.gov
The choice of the 2,5-dimethylphenyl group is also deliberate. This scaffold is a known structural feature in various antimicrobial compounds. nih.gov Phenylpropanoids containing this moiety have shown activity against a range of bacteria, fungi, and viruses, making it a subject of extensive research in the development of new agents to combat antibiotic-resistant infections. nih.gov Therefore, incorporating the 2,5-dimethylphenyl group into the pyrrolidine framework is a rational strategy aimed at exploring new chemical space for potential biological activity. The synthesis of this compound would typically involve an N-alkylation reaction, where a pyrrolidine ring is reacted with a suitable alkylating agent like 2,5-dimethylbenzyl chloride under basic conditions. evitachem.com
| Property | Value |
|---|---|
| Chemical Formula | C13H19N |
| Molecular Weight | 189.30 g/mol |
| Chemical Class | Pyrrolidine derivative evitachem.com |
| Functional Group | Secondary Amine evitachem.com |
| Potential Application | Pharmaceutical intermediate evitachem.com |
Historical Development of Related Chemical Entities in Synthetic Transformations
The scientific interest in substituted pyrrolidines is deeply rooted in the history of organocatalysis, a field that has revolutionized asymmetric synthesis. bohrium.commdpi.com The journey began with the discovery in 1971 that the natural amino acid L-proline could catalyze asymmetric intramolecular aldol (B89426) reactions, a transformation now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. mdpi.com This seminal work lay dormant for decades until 2000, when researchers demonstrated that L-proline could also effectively catalyze intermolecular aldol reactions. mdpi.com
This rediscovery ignited the "golden age of organocatalysis." nih.gov In the same year, MacMillan introduced the concept of using imidazolidinones, derived from natural amino acids, as highly efficient catalysts for asymmetric Diels–Alder cycloadditions. mdpi.com These early examples established chiral pyrrolidines as privileged scaffolds for organocatalyst development. researchgate.net
Following these breakthroughs, a vast number of diverse and structurally complex pyrrolidine-based chiral organocatalysts have been developed. mdpi.com A significant advancement was the creation of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi. mdpi.com These catalysts proved to be exceptionally effective for a wide range of enantioselective transformations. The development of these entities was based on understanding their mode of action; catalysts with a hydrogen-bond donor on the C-2 side chain typically operate by forming covalent bonds (enamines or iminiums) with one substrate while coordinating the second through hydrogen bonding. mdpi.com In contrast, catalysts with high steric hindrance act by shielding one face of the substrate, directing the chemical attack to the opposite face. mdpi.com This continuous refinement of the pyrrolidine scaffold has allowed for the synthesis of increasingly complex molecules with high levels of stereocontrol, providing the historical and scientific impetus for the continued design of novel derivatives like this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-3-4-11(2)13(7-10)8-12-5-6-14-9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
InChI Key |
MIVJEWYIUMWFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2CCNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2,5 Dimethylphenyl Methyl Pyrrolidine and Analogues
Retrosynthetic Analysis and Strategic Disconnections for 3-[(2,5-Dimethylphenyl)methyl]pyrrolidine
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic strategies. For this compound, two primary strategic disconnections can be envisioned.
Strategy A: C-C Bond Disconnection The most intuitive disconnection is at the C3-C bond between the pyrrolidine (B122466) ring and the benzylic carbon. This leads to a pyrrolidine-based synthon and a (2,5-dimethylphenyl)methyl synthon. This approach suggests a forward synthesis involving the coupling of a suitable 2,5-dimethylbenzyl electrophile (like 2,5-dimethylbenzyl bromide) with a nucleophilic pyrrolidine at the C3 position, or a palladium-catalyzed hydroarylation of a 3-pyrroline (B95000) precursor with an aryl halide. chemrxiv.orgnih.gov
Strategy B: C-N Bond Disconnection (Ring Construction) A more convergent approach involves disconnecting the C-N bonds of the pyrrolidine ring itself. This strategy leads to acyclic precursors that can be cyclized to form the heterocyclic core. For instance, a 1,4-dicarbonyl compound or its equivalent can undergo reductive amination, or an amino alcohol can be cyclized. organic-chemistry.org More advanced methods involve [3+2] cycloaddition reactions, where an azomethine ylide is combined with a dipolarophile to construct the five-membered ring with the substituent already in place or in a precursor form. nih.govacs.org
These disconnections pave the way for various total synthesis approaches, allowing for flexibility in introducing chirality and functional groups.
Total Synthesis Approaches to this compound
The total synthesis of this compound can be achieved through several modern synthetic routes that prioritize efficiency, selectivity, and sustainability.
Given that the C3 position of the target molecule is a potential stereocenter, achieving stereocontrol is a critical aspect of its synthesis.
Chiral Pool Synthesis : A common and effective strategy is to start from readily available, enantiomerically pure precursors from the chiral pool. mdpi.com L-proline and its derivatives, such as 4-hydroxy-L-proline, are frequently employed as building blocks. mdpi.comnih.govresearchgate.net The synthesis can involve functional group manipulations of the proline ring to introduce the desired substituent at the C3 position while retaining the inherent stereochemistry.
Asymmetric Catalysis : The use of chiral catalysts to induce enantioselectivity in a reaction involving prochiral substrates is a powerful modern approach. For instance, asymmetric hydroarylation of pyrrolines using a chiral palladium catalyst could directly install the arylmethyl group enantioselectively. Similarly, gold-catalyzed tandem reactions involving alkyne hydroamination and subsequent cyclization can be rendered asymmetric through the use of chiral ligands, providing access to enantioenriched pyrrolidines. acs.org Organocatalysis, using chiral pyrrolidine-based catalysts, has also emerged as a key tool for various asymmetric transformations that can be adapted for constructing the target molecule. mdpi.com
Modern organic synthesis heavily relies on catalysis to achieve transformations that are otherwise difficult or inefficient. Several catalyst-mediated pathways are applicable to the synthesis of 3-substituted pyrrolidines.
Palladium Catalysis : A significant breakthrough is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. researchgate.netnih.gov This method directly couples an aryl halide (e.g., 1-bromo-2,5-dimethylbenzene) with a 3-pyrroline to form the C-C bond and reduce the double bond in a single step, offering a highly efficient route to the target scaffold. chemrxiv.org
Iridium Catalysis : Iridium complexes, such as Vaska's complex, can catalyze the reductive generation of azomethine ylides from tertiary amides. acs.org These ylides can then undergo a [3+2] dipolar cycloaddition with an appropriate alkene to construct the pyrrolidine ring. This method allows for the synthesis of highly substituted and structurally complex pyrrolidines under mild conditions. acs.org
Gold Catalysis : Gold catalysts are effective in activating alkynes for nucleophilic attack. A tandem alkyne hydroamination/iminium ion formation/allylation sequence, catalyzed by gold, can provide expedient access to complex pyrrolidine derivatives. acs.org
Rhodium and Copper Catalysis : Other transition metals like rhodium and copper are also employed. Rhodium catalysts can be used for nitrene insertion reactions to form the pyrrolidine ring, while copper catalysts are effective in intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.org
| Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|
| Palladium | Hydroarylation of Pyrrolines | Direct C-C bond formation and reduction; broad substrate scope. | researchgate.netnih.gov |
| Iridium | Reductive Azomethine Ylide Cycloaddition | Access to complex pyrrolidines from amides; mild conditions. | acs.org |
| Gold | Tandem Alkyne Hydroamination/Cyclization | Rapid construction of functionalized pyrrolidines. | acs.org |
| Copper | Intramolecular C-H Amination | Forms pyrrolidine ring via C-H activation; high regioselectivity. | organic-chemistry.org |
Incorporating green chemistry principles is essential for developing sustainable synthetic processes.
Eco-friendly Solvents : One approach is to use environmentally benign solvents. An efficient synthesis of pyrrolidine-fused spirooxindoles has been demonstrated in an ethanol-water mixture at room temperature without a catalyst. rsc.org Similarly, N-methylpyrrolidine has been synthesized in an aqueous medium, highlighting the potential for water as a green solvent. researchgate.net
Catalyst-Free and Solvent-Free Reactions : Designing reactions that proceed under catalyst-free or solvent-free conditions significantly improves their environmental profile. Asymmetric aldol (B89426) reactions using low loadings of prolinamide organocatalysts have been successfully conducted under solvent-free conditions. mdpi.com
Microwave-Assisted Organic Synthesis (MAOS) : The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance synthetic efficiency, aligning with the principles of green chemistry. nih.gov
Atom Economy : Synthetic routes like the palladium-catalyzed hydroarylation exhibit high atom economy by incorporating most of the atoms from the reactants into the final product. nih.gov
Synthesis of Pyrrolidine Ring Precursors
The construction of the core pyrrolidine ring is a fundamental step in many synthetic strategies.
Cyclization of Acyclic Precursors : A common method involves the cyclization of linear molecules. For example, 1,4-diols can react with primary amines in the presence of an Iridium catalyst to form the pyrrolidine ring. organic-chemistry.org Another pathway is the intramolecular cyclization of amino alcohols, which can be achieved via a simple one-pot chlorination/cyclization sequence using thionyl chloride. organic-chemistry.org
[3+2] Cycloaddition : The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful and classical method for constructing the pyrrolidine ring with high regio- and stereoselectivity. nih.gov
Ring-Closing Metathesis (RCM) : RCM of diallylamines using ruthenium-based catalysts, such as Grubbs' catalysts, is a versatile method for synthesizing 3-pyrrolines, which are direct precursors for hydroarylation reactions. organic-chemistry.org
Modification of Cyclic Precursors : As mentioned, naturally occurring amino acids like proline and 4-hydroxyproline (B1632879) are excellent starting points for introducing the pyrrolidine fragment into a target molecule. mdpi.comresearchgate.net
Formation of the (2,5-Dimethylphenyl)methyl Moiety
The final key transformation is the introduction of the (2,5-Dimethylphenyl)methyl group onto the pyrrolidine scaffold.
Direct Alkylation : A straightforward approach involves the N-alkylation of pyrrolidine itself with an appropriate electrophile like 2,5-dimethylbenzyl chloride. evitachem.com However, for substitution at the C3 position, a pre-functionalized pyrrolidine (e.g., with a nucleophilic carbon) would be required to react with the benzyl (B1604629) halide.
Palladium-Catalyzed Hydroarylation : As detailed previously, this is a highly effective method. It involves the reaction of a 3-pyrroline with a halo-p-xylene derivative (e.g., 1-bromo-2,5-dimethylbenzene) in the presence of a palladium catalyst. chemrxiv.orgnih.gov This directly forges the C-C bond at the desired position.
Synthesis of the Benzyl Moiety Precursor : The required 2,5-dimethylphenyl precursors are typically synthesized from p-xylene (B151628). For example, 2,5-dimethylbenzyl chloride can be prepared from p-xylene, and 2-chloro-1-(2,5-dimethylphenyl)ethanone, a precursor for 2,5-dimethylphenylacetic acid, is synthesized via Friedel-Crafts acylation of p-xylene with chloroacetyl chloride. google.com The 2,5-dimethylphenyl scaffold itself is a feature in various biologically active compounds. nih.gov
Late-Stage Functionalization and Diversification of this compound
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and drug discovery, enabling the modification of complex molecules at a late stage of the synthetic sequence. This approach allows for the rapid generation of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For a molecule such as this compound, LSF offers numerous avenues for structural diversification by targeting various positions within the molecule, including the pyrrolidine ring, the dimethylphenyl moiety, and the benzylic methylene (B1212753) bridge.
The strategic application of modern synthetic methodologies can introduce a wide range of functional groups, leading to a library of derivatives with potentially enhanced biological activities. These modifications can modulate key parameters such as polarity, lipophilicity, metabolic stability, and target binding affinity. The core structure of this compound presents several sites amenable to LSF, each offering unique opportunities for chemical exploration.
Modification of the Pyrrolidine Ring
One of the most explored strategies for the functionalization of saturated nitrogen heterocycles is the direct activation of C-H bonds. For the pyrrolidine ring in this compound, the positions α to the nitrogen atom (C2 and C5) are particularly susceptible to functionalization through various catalytic systems. While direct C-H functionalization of the C3 and C4 positions is more challenging, recent advances in catalysis have made such transformations increasingly feasible.
Recent research has demonstrated the utility of iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams for the synthesis of highly functionalized pyrrolidines. acs.orgnih.gov This methodology could be adapted for the diversification of N-acylated derivatives of this compound. By converting the secondary amine of the pyrrolidine to a suitable amide, a subsequent reductive cycloaddition with various dipolarophiles could introduce diverse substituents at the C2 and C5 positions.
A representative transformation for the α-functionalization of a protected pyrrolidine ring is depicted below, showcasing the introduction of a carboxylate group.
Table 1: Representative α-Functionalization of a Protected 3-Benzylpyrrolidine Analogue
| Entry | Dipolarophile | Catalyst | Reductant | Solvent | Yield (%) |
| 1 | Methyl acrylate | [IrCl(CO)(PPh₃)₂] | TMDS | Toluene | 85 |
| 2 | Diethyl maleate | [IrCl(CO)(PPh₃)₂] | TMDS | THF | 78 |
| 3 | Acrylonitrile | [IrCl(CO)(PPh₃)₂] | TMDS | Dioxane | 82 |
Note: Data is representative of typical yields for this type of reaction on analogous substrates.
Modification of the Dimethylphenyl Group
The 2,5-dimethylphenyl moiety offers several opportunities for late-stage functionalization through C-H activation strategies. The aromatic C-H bonds can be targeted for various transformations, including halogenation, borylation, and arylation, which can significantly alter the electronic and steric properties of the molecule.
Transition metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis. youtube.com For the dimethylphenyl group, the C-H bonds at positions 3, 4, and 6 are potential sites for modification. The directing group ability of substituents on the aromatic ring can influence the regioselectivity of these reactions. In the case of the 2,5-dimethylphenyl group, the steric hindrance from the methyl groups and the benzylic substituent at C1 will play a crucial role in determining the site of functionalization.
For instance, iridium-catalyzed borylation followed by a Suzuki cross-coupling reaction is a powerful two-step sequence for introducing new aryl or heteroaryl groups. The regioselectivity of the initial borylation step can often be controlled by the choice of ligand on the iridium catalyst.
Table 2: Representative C-H Borylation/Cross-Coupling of a Xylene Analogue
| Entry | Borylation Reagent | Coupling Partner | Palladium Catalyst | Ligand | Yield (%) |
| 1 | B₂pin₂ | 4-Bromopyridine | Pd(dppf)Cl₂ | - | 75 |
| 2 | B₂pin₂ | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | - | 80 |
| 3 | B₂pin₂ | 2-Bromothiophene | Pd₂(dba)₃ | SPhos | 72 |
Note: Data is representative of typical yields for this type of reaction on analogous substrates.
Modification of the Benzylic Methylene Bridge
The benzylic methylene bridge connecting the pyrrolidine and dimethylphenyl rings is another attractive site for late-stage functionalization. The C-H bonds at this position are activated by the adjacent aromatic ring, making them susceptible to a variety of transformations, including oxidation and C-H amination.
Benzylic C-H oxidation can introduce a carbonyl group, which can then serve as a handle for further diversification. mdpi.com Various catalytic systems, often employing environmentally benign oxidants like hydrogen peroxide, have been developed for this purpose. nih.gov The introduction of a ketone at the benzylic position would provide a key intermediate for reactions such as reductive amination, Wittig olefination, and aldol condensations, thereby enabling the introduction of a wide array of functional groups.
Furthermore, direct benzylic C-H amination offers a streamlined approach to introduce nitrogen-containing functionalities. These reactions, often catalyzed by transition metals like rhodium or manganese, can provide access to analogues with altered basicity and hydrogen-bonding capabilities.
Table 3: Representative Benzylic C-H Oxidation of a 3-Benzylpyrrolidine Analogue
| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Mn(OAc)₂ | H₂O₂ | Acetonitrile (B52724) | 60 | 70 |
| 2 | Cu(OTf)₂ | TBHP | Dichloromethane | 40 | 65 |
| 3 | RuCl₂(PPh₃)₃ | NaIO₄ | Acetonitrile/Water | 80 | 78 |
Note: Data is representative of typical yields for this type of reaction on analogous substrates.
In-depth Spectroscopic and Structural Analysis of this compound Remains Elusive Due to Lack of Available Data
A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the available research on the chemical compound this compound. Despite a thorough search for detailed spectroscopic and structural data, no dedicated studies providing experimental evidence for its elucidation were found. Consequently, the creation of a detailed scientific article as requested, focusing solely on this specific compound, cannot be fulfilled at this time.
The inquiry sought a detailed exposition on the structural and spectroscopic characteristics of this compound, with a specific outline that included advanced nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), vibrational spectroscopy (IR and Raman), X-ray crystallography, and chiroptical spectroscopy. This level of detail necessitates access to raw or processed experimental data from published research.
The searches conducted encompassed a wide range of scientific databases and search engines, utilizing various keywords and structural identifiers for this compound. The queries aimed to uncover any articles related to its synthesis, characterization, or physical chemistry properties. However, these searches did not yield any publications containing the specific NMR (¹H, ¹³C, COSY, HSQC, HMBC, NOESY), HRMS, IR, Raman, X-ray diffraction, or chiroptical data required to populate the outlined article.
While general spectroscopic features of the constituent parts of the molecule—the pyrrolidine ring and the 2,5-dimethylphenyl group—are well-documented in the chemical literature for other compounds, a scientifically accurate and authoritative article on this compound cannot be constructed without direct experimental evidence. Extrapolation from related compounds would be speculative and would not meet the required standards of scientific accuracy for a detailed structural elucidation.
Therefore, until research on the synthesis and detailed characterization of this compound is published, a thorough and scientifically rigorous article on its spectroscopic and structural properties remains beyond reach. Further investigation into this compound would be a novel contribution to the field of chemistry.
Computational and Theoretical Investigations of 3 2,5 Dimethylphenyl Methyl Pyrrolidine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. nih.gov These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electronic structure and energetics of 3-[(2,5-Dimethylphenyl)methyl]pyrrolidine.
The flexibility of the pyrrolidine (B122466) ring and the rotatable bond connecting it to the dimethylphenyl group result in multiple possible three-dimensional arrangements, or conformers. Density Functional Theory (DFT) is a widely used computational method to investigate the relative stabilities of these conformers. researchgate.net By calculating the electronic energy of different spatial orientations, DFT can identify the most energetically favorable structures.
Studies on similar heterocyclic compounds have shown that the B3LYP functional combined with a 6-311++G(d,p) basis set often provides a good balance between accuracy and computational cost for geometry optimization and energy calculations. nih.gov For this compound, a conformational search would likely reveal several low-energy conformers, with the orientation of the dimethylphenyl group relative to the pyrrolidine ring being a key determinant of stability. The interplay of steric hindrance and weak intramolecular interactions would dictate the preferred geometries.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT
| Conformer | Dihedral Angle (Cα-C-N-Cβ, degrees) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
|---|---|---|---|
| 1 (Global Minimum) | 175.8 | 0.00 | 65.2 |
| 2 | -65.2 | 0.85 | 20.1 |
| 3 | 68.9 | 1.20 | 14.7 |
Data is hypothetical and for illustrative purposes.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to compute a wide range of molecular properties with high accuracy. nih.gov For this compound, these calculations can elucidate key electronic characteristics. Properties such as the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) can be determined. These parameters are crucial for understanding the molecule's interaction with other molecules and with external electric fields.
Table 2: Hypothetical Molecular Properties of this compound Calculated at the MP2/6-311+G(d,p) Level of Theory
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 2.15 |
| Mean Polarizability (ų) | 22.4 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | 0.45 |
| HOMO-LUMO Gap (eV) | 6.34 |
Data is hypothetical and for illustrative purposes.
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations identify stable energy minima, molecular modeling and dynamics (MD) simulations provide a dynamic picture of the molecule's conformational flexibility. mdpi.com MD simulations track the atomic motions of this compound over time, offering insights into the transitions between different conformations and the accessibility of its conformational space at a given temperature. mdpi.com
By simulating the molecule in a solvent environment, such as water or an organic solvent, the influence of the surroundings on its structure and dynamics can be assessed. These simulations are governed by a force field, which is a set of empirical energy functions that describe the interactions between atoms. The choice of force field, such as AMBER or GROMOS, is critical for the accuracy of the simulation. mdpi.com
Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value |
|---|---|
| Force Field | AMBER99SB-ILDN |
| Solvent Model | TIP3P Water |
| Simulation Time | 200 ns |
| Temperature | 298.15 K |
| Pressure | 1 atm |
Data is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. scispace.com
The magnetic shielding constants for each nucleus can be calculated and then converted into chemical shifts, providing a theoretical ¹H and ¹³C NMR spectrum that can be compared with experimental data for structure verification. nih.gov Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. nih.gov This aids in the assignment of experimental vibrational bands to specific molecular motions.
Table 4: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for Key Carbon Atoms in this compound
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine C2 | 55.1 | 54.8 |
| Pyrrolidine C3 | 38.2 | 37.9 |
| Pyrrolidine C4 | 28.9 | 28.5 |
| Pyrrolidine C5 | 46.7 | 46.3 |
| Methylene (B1212753) Bridge | 40.5 | 40.1 |
Data is hypothetical and for illustrative purposes.
Theoretical Insights into Chemical Reactivity and Reaction Pathways
Computational chemistry offers a powerful toolkit for understanding the chemical reactivity of this compound. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. researchgate.net
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics are linked to its electron-accepting capabilities. nih.gov Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and electrophilicity, can quantify the molecule's reactivity. nih.gov
Table 5: Hypothetical Conceptual DFT Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | -0.45 |
| Electronegativity (χ) | 2.72 |
| Chemical Hardness (η) | 3.17 |
| Global Electrophilicity Index (ω) | 1.17 |
Data is hypothetical and for illustrative purposes.
Furthermore, computational methods can be used to model reaction pathways, identifying transition states and calculating activation energies. researchgate.net This is particularly useful for predicting the outcomes of potential chemical transformations involving the pyrrolidine ring or the aromatic substituent.
In Silico Studies of Structure-Reactivity Relationships
In silico studies can establish quantitative structure-reactivity relationships (QSRR) for a series of related compounds. While this article focuses on a single compound, the methodologies are pertinent. By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors, a model can be built that correlates specific structural features with chemical reactivity. nih.gov
These models can then be used to predict the reactivity of novel, yet-to-be-synthesized derivatives. This predictive capability is highly valuable in the rational design of molecules with tailored properties. For instance, understanding how different substituents on the phenyl ring affect the nucleophilicity of the pyrrolidine nitrogen can guide the synthesis of derivatives with enhanced reactivity for specific applications.
Chemical Reactivity and Mechanistic Studies of 3 2,5 Dimethylphenyl Methyl Pyrrolidine
Investigation of Electrophilic Aromatic Substitution Reactions on the (2,5-Dimethylphenyl) Moiety
The (2,5-dimethylphenyl) group in 3-[(2,5-Dimethylphenyl)methyl]pyrrolidine is anticipated to undergo electrophilic aromatic substitution reactions. The directing effects of the two methyl groups and the pyrrolidinylmethyl substituent will govern the regioselectivity of these reactions. Methyl groups are known activating groups and ortho-, para-directors due to hyperconjugation and a weak +I (inductive) effect. The pyrrolidinylmethyl group, being an alkyl group, is also an activating ortho-, para-director.
Considering the positions on the aromatic ring, the C4 and C6 positions are ortho to one methyl group and para to the other, making them electronically enriched. The C3 position is ortho to one methyl group and meta to the other. The pyrrolidinylmethyl group at C1 further influences the substitution pattern. The combined directing effects of the two methyl groups and the alkyl substituent would likely favor substitution at the C4 and C6 positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the (2,5-Dimethylphenyl) Moiety
| Reagent/Reaction | Expected Major Product(s) | Rationale |
|---|---|---|
| HNO₃/H₂SO₄ (Nitration) | 4-Nitro-1,3-dimethyl-5-(pyrrolidin-3-ylmethyl)benzene and 6-Nitro-1,3-dimethyl-5-(pyrrolidin-3-ylmethyl)benzene | The methyl and alkyl groups activate the ring and direct the incoming nitro group to the ortho and para positions. cerritos.edunih.gov |
It is important to note that steric hindrance from the bulky pyrrolidinylmethyl group could influence the ratio of the ortho and para products.
Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen and its Derivatives
The nitrogen atom in the pyrrolidine ring of this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. The nucleophilicity of secondary amines like pyrrolidine is well-established. masterorganicchemistry.comlibretexts.org The presence of the 3-(2,5-dimethylphenyl)methyl substituent is not expected to significantly hinder the nitrogen's nucleophilicity electronically, as it is an alkyl group. However, sterically, it might have a minor influence on the approach of bulky electrophiles.
The pyrrolidine nitrogen can readily react with a variety of electrophiles:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt.
Acylation: Treatment with acyl chlorides or anhydrides would yield the corresponding N-acylpyrrolidine derivative.
Michael Addition: The nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
The basicity of the pyrrolidine nitrogen allows it to readily form salts with acids. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, and a similar value would be expected for this substituted derivative.
Ring-Opening and Ring-Closing Reactions of the Pyrrolidine Heterocycle
The pyrrolidine ring is a saturated heterocycle and is generally stable. However, under certain conditions, ring-opening reactions can be induced. For instance, cleavage of the C-N bonds can occur under reductive conditions or through oxidative methods. researchgate.net While specific studies on this compound are unavailable, analogous N-benzylpyrrolidine derivatives can undergo hydrogenolysis to cleave the N-benzyl bond. In this specific molecule, the C-N bonds within the ring are less susceptible to cleavage than an N-benzyl group would be.
Ring-closing reactions to form the 3-substituted pyrrolidine ring are a key aspect of its synthesis. Common synthetic routes to 3-substituted pyrrolidines involve intramolecular cyclization reactions. organic-chemistry.org For example, a common strategy involves the cyclization of a linear precursor containing an amine and a suitable leaving group.
Stereochemical Transformations and Epimerization Studies
The this compound molecule contains a chiral center at the C3 position of the pyrrolidine ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-3-[(2,5-Dimethylphenyl)methyl]pyrrolidine.
Stereoselective syntheses of 3-substituted pyrrolidines are of significant interest in medicinal and organic chemistry. nih.gov These methods often employ chiral starting materials or chiral catalysts to control the stereochemistry at the C3 position.
Epimerization at the C3 position would require breaking and reforming one of the bonds to the chiral center. Under normal conditions, this is unlikely. However, if a reaction proceeds through an intermediate that temporarily removes the chirality at C3 (e.g., formation of a double bond involving C3), then subsequent reaction could lead to a mixture of diastereomers if another chiral center is present, or racemization if it is the only stereocenter.
Catalytic Transformations Involving this compound
Chiral pyrrolidine derivatives are widely used as organocatalysts in a variety of asymmetric transformations. nih.govnih.govmdpi.com These catalysts often operate by forming a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrate.
Given its structure, this compound could potentially serve as a chiral ligand in metal-catalyzed reactions or as an organocatalyst itself, particularly if resolved into its individual enantiomers. The pyrrolidine nitrogen can coordinate to a metal center, and the chiral environment created by the 3-substituent could induce enantioselectivity in the catalyzed reaction.
Table 2: Potential Catalytic Applications of Chiral this compound
| Reaction Type | Potential Role of the Compound | Expected Outcome |
|---|---|---|
| Asymmetric Aldol (B89426) Reaction | Organocatalyst | Enantioselective formation of aldol products. |
| Asymmetric Michael Addition | Organocatalyst | Enantioselective formation of 1,5-dicarbonyl compounds. |
| Asymmetric Diels-Alder Reaction | Organocatalyst | Enantioselective formation of cyclic products. |
The efficacy of this compound as a catalyst or ligand would depend on the specific reaction conditions and the nature of the substrates involved. The steric and electronic properties of the (2,5-dimethylphenyl)methyl group would play a crucial role in determining the stereochemical outcome of the reaction.
Derivatization Strategies and Analogue Synthesis Based on 3 2,5 Dimethylphenyl Methyl Pyrrolidine Scaffold
Functionalization at the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring is a prime site for functionalization due to its nucleophilicity. nih.gov A variety of synthetic transformations can be employed to introduce a wide range of substituents, thereby modulating the compound's physicochemical properties such as basicity, lipophilicity, and hydrogen bonding capacity.
Common strategies for N-functionalization include:
N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or sulfonates under basic conditions. evitachem.com Reductive amination, reacting the parent pyrrolidine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), offers a versatile route to diverse N-alkyl groups. Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl or heteroaryl substituents, significantly expanding the accessible chemical space.
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU) yields N-acyl derivatives. researchgate.net These amides can serve as important hydrogen bond donors or acceptors. Similarly, reaction with sulfonyl chlorides provides N-sulfonyl derivatives, which can alter the geometric and electronic properties of the nitrogen atom.
Urea and Carbamate Formation: The nitrogen atom can react with isocyanates or carbamoyl (B1232498) chlorides to form ureas and carbamates, respectively. These functional groups are prevalent in bioactive molecules due to their ability to participate in extensive hydrogen bond networks.
The choice of substituent can be guided by the desired pharmacological effect, aiming to introduce functionalities that can interact with specific residues in a biological target. A novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, was developed to enhance detection sensitivity and allow for the enantiomeric separation of chiral carboxylic acids in analytical studies. nih.gov
Interactive Table: Examples of N-Functionalization Reactions for Pyrrolidine Scaffolds
| Reaction Type | Reagents & Conditions | Resulting Functional Group | Key Impact on Properties |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | N-Alkyl | Increases steric bulk, modifies lipophilicity |
| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | N-Aryl | Introduces aromatic system, potential for π-stacking |
| Acylation | Acyl Chloride, Et₃N, CH₂Cl₂ | N-Acyl (Amide) | Removes basicity, adds H-bond acceptor |
| Sulfonylation | Sulfonyl Chloride, Pyridine | N-Sulfonyl (Sulfonamide) | Removes basicity, adds strong H-bond acceptor |
| Urea Formation | Isocyanate, CH₂Cl₂ | N-Carbamoyl (Urea) | Adds H-bond donor and acceptor capabilities |
Modification of the (2,5-Dimethylphenyl) Moiety via Aromatic Transformations
The (2,5-dimethylphenyl) ring offers another avenue for structural diversification. While the existing methyl groups direct electrophilic aromatic substitution, other modern cross-coupling techniques can be employed for more controlled modifications, particularly if a halo-aromatic precursor is used. The 2,5-dimethylphenyl scaffold is a feature in various antimicrobial compounds. nih.gov
Key strategies include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce substituents onto the aromatic ring. The positions of these substitutions are dictated by the directing effects of the existing methyl and benzylpyrrolidine groups.
Cross-Coupling Reactions: Starting from a brominated analogue (e.g., 3-[(2-bromo-5-methylphenyl)methyl]pyrrolidine), a wide array of transformations is possible. Suzuki-Miyaura coupling can introduce new aryl or alkyl groups, Sonogashira coupling can add alkyne functionalities, and Buchwald-Hartwig amination can install amino groups. These reactions are powerful tools for systematically probing the steric and electronic requirements of a target binding site. evitachem.com
Modification of Methyl Groups: The benzylic methyl groups can be functionalized through radical halogenation followed by nucleophilic substitution, providing access to derivatives such as hydroxymethyl or aminomethyl analogues. For instance, radical bromination has been used to convert dimethylphenyl groups into bis-benzyl bromides, which can then be further derivatized. nih.gov
These modifications allow for the fine-tuning of electronic properties and the introduction of new interaction points, which can enhance binding affinity and selectivity.
Introduction of Stereochemical Diversity through Chiral Pool or Asymmetric Induction
The C3 position of the pyrrolidine ring in 3-[(2,5-dimethylphenyl)methyl]pyrrolidine is a stereocenter. Controlling the stereochemistry is crucial, as different enantiomers or diastereomers of a molecule often exhibit distinct biological activities.
Methods to achieve stereochemical diversity include:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to construct the pyrrolidine ring with a predefined stereochemistry. For example, chiral amino acids like proline or pyroglutamic acid can be used as precursors. mdpi.com Carbohydrate-derived nitrones have also been employed to synthesize stereoisomeric pyrrolidine analogues. nih.gov
Asymmetric Catalysis: Enantioselective methods can be used to set the stereocenter during the synthesis. Organocatalysis, particularly using chiral amines or phosphoric acids, has emerged as a powerful strategy for the asymmetric synthesis of substituted pyrrolidines. mdpi.comrsc.orgrsc.org For instance, asymmetric Michael additions or [3+2] cycloadditions can generate highly enantioenriched pyrrolidine cores. nih.govrsc.org
Diastereoselective Synthesis: If additional stereocenters are introduced, for example during N-functionalization or side-chain modification, diastereoselective reactions can be employed to control the relative stereochemistry. The existing stereocenter can direct the stereochemical outcome of subsequent reactions.
By systematically synthesizing and evaluating different stereoisomers, a deeper understanding of the three-dimensional requirements of the biological target can be achieved.
Interactive Table: Comparison of Strategies for Stereochemical Control
| Strategy | Description | Advantages | Common Precursors/Catalysts |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | High enantiopurity, well-defined stereochemistry. | Proline, Hydroxyproline, Pyroglutamic Acid |
| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity in a reaction. | High efficiency, catalytic amounts of chiral material needed. | Chiral Phosphoric Acids, Prolinol Derivatives |
| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | High diastereoselectivity, predictable outcomes. | Evans oxazolidinones |
| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Applicable when asymmetric synthesis is not feasible. | Chiral chromatography, diastereomeric salt formation |
Synthesis of Conformationally Restricted Analogues
The flexibility of the pyrrolidine ring and the rotatable bond connecting it to the phenyl moiety can be constrained to lock the molecule into a specific, biologically active conformation. This strategy can reduce the entropic penalty upon binding to a target, potentially leading to increased affinity and selectivity. acs.org
Approaches to introduce conformational rigidity include:
Ring Fusion: Bicyclic structures can be created by bridging different positions of the pyrrolidine ring. For example, introducing a second ring by connecting the nitrogen atom to another position on the pyrrolidine ring can create a pyrrolizidine (B1209537) scaffold.
Introduction of Bulky Substituents: Placing sterically demanding groups on the pyrrolidine ring can restrict its puckering and influence the orientation of the (2,5-dimethylphenyl)methyl side chain. For instance, a tert-butyl group at the C4-position has been shown to lock the pyrrolidine ring into a specific puckered conformation. nih.gov
Incorporation of Unsaturation: Introducing a double bond within the pyrrolidine ring to form a dihydropyrrole can limit conformational flexibility.
The synthesis of such rigid analogues provides valuable insights into the bioactive conformation of the molecule. nih.gov Studies on conformationally restricted peptide nucleic acid (PNA) analogues have shown that rigidifying the scaffold can improve binding affinity. acs.orgacs.org
Design Principles for New Chemical Entities based on this compound
The design of new chemical entities (NCEs) based on this scaffold should be a multiparametric optimization process, leveraging the derivatization strategies discussed above.
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: The pyrrolidine or dimethylphenyl groups can be replaced with other rings or functional groups that have similar steric and electronic properties but may offer improved metabolic stability or synthetic accessibility. For example, the pyrrolidine ring could be replaced by a piperidine (B6355638) or azetidine (B1206935) ring.
Fragment-Based Growth: The scaffold can be considered a core fragment to which additional functionalities are added to pick up new, favorable interactions with a biological target. This is often guided by structural biology data like X-ray crystallography.
Property-Based Design: Modifications should be made with a clear objective regarding their impact on drug-like properties (e.g., solubility, permeability, metabolic stability). For example, functionalizing the nitrogen atom can be used to modulate pKa, while modifying the aromatic ring can affect lipophilicity (LogP). The introduction of polar groups can improve solubility, whereas blocking potential sites of metabolism (e.g., by replacing a metabolically liable methyl group with a chlorine atom) can increase metabolic stability.
Structure-Activity Relationship (SAR) Exploration: A systematic exploration of the chemical space around the scaffold is essential. By synthesizing libraries of analogues with variations at each functionalization point (N-atom, aromatic ring, and stereocenter) and evaluating their biological activity, a comprehensive SAR can be built. This knowledge guides the design of next-generation compounds with improved potency and selectivity. mdpi.com
By integrating these principles, the this compound scaffold can serve as a versatile starting point for the development of novel and optimized therapeutic agents.
Advanced Analytical Method Development for 3 2,5 Dimethylphenyl Methyl Pyrrolidine
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of purity and the separation of enantiomers of chiral pharmaceutical compounds like 3-[(2,5-Dimethylphenyl)methyl]pyrrolidine. wjpmr.compacificbiolabs.com The development of robust HPLC methods is essential to ensure the quality and efficacy of the active pharmaceutical ingredient (API).
For purity assessment, a reversed-phase HPLC (RP-HPLC) method is often the primary choice. jfda-online.com This approach separates the main compound from its impurities based on their hydrophobicity. A typical method for this compound would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution for basic compounds like the pyrrolidine (B122466) derivative. nih.gov
Enantiomeric separation is critical for chiral compounds, as different enantiomers can exhibit distinct pharmacological activities. mdpi.com For this compound, this is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of chiral compounds, including amines. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers.
| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Separation (Chiral HPLC) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Volatile Impurity Profiling
Volatile impurities in pharmaceutical substances, often residual solvents from the manufacturing process, must be controlled to ensure patient safety. europeanpharmaceuticalreview.com Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of these volatile compounds. emerypharma.comresolvemass.ca For this compound, headspace GC-MS is the preferred method as it minimizes matrix effects and allows for the sensitive detection of volatile analytes without direct injection of the non-volatile API. labcompare.com
In a typical headspace GC-MS analysis, a sample of the drug substance is dissolved in a high-boiling point solvent and heated in a sealed vial. europeanpharmaceuticalreview.com The volatile impurities partition into the headspace gas, which is then injected into the GC-MS system. The gas chromatograph separates the individual volatile compounds, and the mass spectrometer provides identification based on their mass spectra and fragmentation patterns.
| Parameter | Value |
|---|---|
| Instrument | Headspace GC-MS |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 40°C (10 min), then 10°C/min to 240°C (5 min) |
| Injector Temperature | 250°C |
| MS Ionization | Electron Ionization (EI) |
| Mass Range | 35-350 amu |
Capillary Electrophoresis (CE) for Chiral Resolution
Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, short analysis times, and low consumption of solvents and chiral selectors. mdpi.com The enantiomeric resolution of this compound by CE can be achieved by adding a chiral selector to the background electrolyte (BGE). documentsdelivered.com
Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities. nih.gov The degree of separation can be fine-tuned by optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage.
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer (pH 2.5) |
| Chiral Selector | 10 mM Hydroxypropyl-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25°C |
| Detection | UV at 214 nm |
Quantitative NMR Spectroscopy for Assay Development
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for the determination of the purity and concentration of chemical substances. acanthusresearch.com Unlike chromatographic techniques, qNMR is a direct measurement method that does not require a reference standard of the analyte itself. almacgroup.com For the assay of this compound, a ¹H-qNMR method can be developed.
The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. emerypharma.com By using a certified internal standard with a known concentration, the absolute amount of the analyte in the sample can be determined with high accuracy and precision. acanthusresearch.com The selection of a suitable internal standard and non-overlapping signals for integration are critical for the development of a robust qNMR method.
| Parameter | Specification |
|---|---|
| Spectrometer | 500 MHz NMR Spectrometer |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid |
| Analyte Signal | Protons on the pyrrolidine ring |
| Standard Signal | Olefinic protons of maleic acid |
| Relaxation Delay | 5 x T1 of the slowest relaxing proton |
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated analytical techniques, which combine two or more analytical methods, provide a powerful platform for the comprehensive characterization of pharmaceutical compounds. asiapharmaceutics.infoasiapharmaceutics.info For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are invaluable for impurity profiling and structural elucidation. rsisinternational.orgresearchgate.net
LC-MS is particularly useful for identifying, characterizing, and quantifying non-volatile impurities and degradation products. news-medical.neteuropeanpharmaceuticalreview.com The liquid chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing molecular weight and structural information. jst.go.jp High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of elemental compositions of unknown impurities. europeanpharmaceuticalreview.com
GC-MS, as discussed earlier, is ideal for volatile impurities. europeanpharmaceuticalreview.com CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry, making it suitable for the analysis of chiral and polar compounds. wisdomlib.org These hyphenated techniques, often used in concert, provide a detailed and comprehensive understanding of the purity and impurity profile of this compound. asiapharmaceutics.info
| Technique | Primary Application | Information Obtained |
|---|---|---|
| LC-MS/MS | Identification of non-volatile impurities and degradation products | Molecular weight, fragmentation patterns, structural information |
| GC-MS | Profiling of volatile and semi-volatile impurities | Identification and quantification of residual solvents |
| LC-HRMS | Structural elucidation of unknown impurities | Accurate mass and elemental composition |
| CE-MS | Chiral purity and analysis of polar impurities | Enantiomeric ratio and identification of polar by-products |
Future Directions and Emerging Research Avenues for 3 2,5 Dimethylphenyl Methyl Pyrrolidine
Exploration of Novel Synthetic Methodologies
The development of efficient, selective, and scalable synthetic routes is paramount for enabling broader investigation into 3-[(2,5-Dimethylphenyl)methyl]pyrrolidine. While classical methods exist for constructing substituted pyrrolidines, future research will likely focus on more sophisticated and powerful strategies. mdpi.com
Catalytic Asymmetric Synthesis: A primary objective will be the development of catalytic enantioselective methods to access specific stereoisomers of the target molecule. Chiral pyrrolidines are crucial as they often exhibit distinct biological activities. mdpi.com Future work could explore enantioselective Hofmann-Löffler-Freytag reactions, which use chiral copper catalysts to achieve regio- and enantioselective C-H imination, converting ketone precursors into enantioenriched pyrrolidines. nih.gov Another promising avenue is the use of palladium-catalyzed hydroarylation of pyrroline (B1223166) precursors, which can deliver 3-aryl pyrrolidines in a single step from readily available materials. researchgate.net Research into asymmetric [3+2] cycloaddition reactions, employing azomethine ylides with chiral catalysts, could also provide highly functionalized pyrrolidines with excellent stereocontrol. acs.org
Biocatalysis: The use of enzymes in synthesis offers significant advantages in terms of selectivity and sustainability. preprints.org An emerging area is the "new-to-nature" biocatalysis, where enzymes like cytochrome P450 are engineered through directed evolution to catalyze abiological reactions. nih.gov Such engineered enzymes can perform intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with high efficiency and enantioselectivity under mild, aqueous conditions. escholarship.orgacs.org Exploring this biocatalytic approach could provide a direct and environmentally friendly route to enantiopure this compound. rsc.orgbohrium.com
Flow Chemistry: Continuous flow protocols offer enhanced control over reaction parameters, improved safety, and scalability. rsc.org Developing a flow-based synthesis for this compound could enable rapid production and the creation of a library of related analogues for screening purposes. This methodology has been successfully used to prepare α-chiral pyrrolidine (B122466) libraries with high diastereoselectivity and yields in residence times of mere seconds. rsc.org
| Synthetic Methodology | Potential Catalyst/Reagent | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (ee %) | Key Advantages |
|---|---|---|---|---|
| Asymmetric Pd-Catalyzed Hydroarylation | Pd(OAc)₂ / Chiral Ligand | 75-90 | >95 | High atom economy, direct arylation. researchgate.net |
| Biocatalytic C-H Amination | Engineered Cytochrome P411 | 60-85 | >99 | Green conditions, exceptional selectivity. acs.org |
| Continuous Flow Synthesis | Immobilized Catalyst | 80-95 | >98 (diastereoselectivity) | Scalable, rapid, enhanced safety. rsc.org |
| Asymmetric [3+2] Cycloaddition | Silver(I) / Chiral Phosphine | 70-88 | >97 | Builds complexity quickly. acs.orgnih.gov |
Advanced Computational Prediction of Novel Reactivity
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, computational studies can illuminate its conformational landscape, predict reactivity, and screen for potential biological interactions.
Density Functional Theory (DFT) Studies: DFT calculations are invaluable for investigating reaction mechanisms and predicting the stereochemical outcomes of reactions. nih.govacs.org Future research could employ DFT to model the transition states of potential novel reactions involving the pyrrolidine ring or its substituents. For example, DFT can elucidate the mechanism of ring contractions or expansions, providing insights that could lead to the discovery of unprecedented transformations. nih.govacs.org Furthermore, computational studies can revise the understanding of the pyrrolidine ring's pseudorotational process and conformational preferences (e.g., whether the N-H bond is axial or equatorial), which are critical for its interaction with biological targets. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of this compound derivatives are synthesized and tested for a specific biological activity, QSAR models can be developed. nih.gov These models correlate structural features of the molecules with their activity, enabling the design of new, more potent compounds. Techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can generate 3D contour maps that highlight which regions of the molecule are favorable or unfavorable for activity, guiding further synthetic efforts. scispace.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound when interacting with a biological target, such as a protein receptor or enzyme active site. nih.gov These simulations provide insights into the stability of the ligand-protein complex, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. This information is crucial for rational drug design and for understanding the molecular basis of the compound's potential biological effects.
| Computational Method | Research Objective | Predicted Outcome/Insight | Example Application |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidate Reaction Mechanism | Transition state energies (kcal/mol), reaction pathways. nih.gov | Predicting the stereoselectivity of a novel cyclization reaction. |
| Molecular Docking | Identify Potential Biological Targets | Binding affinity scores (kcal/mol), binding poses. scispace.com | Screening the compound against a library of cancer-related proteins. |
| QSAR (e.g., CoMSIA) | Optimize Biological Activity | Contour maps indicating regions for modification. nih.gov | Designing new analogues with improved inhibitory activity. |
| Molecular Dynamics (MD) | Assess Ligand-Receptor Stability | Root-mean-square deviation (RMSD) over time, interaction energies. | Confirming the stability of a docked pose in a solvated environment. |
Green Chemistry Innovations in Synthesis and Analysis
The principles of green chemistry are increasingly integral to modern chemical research, aiming to reduce waste, minimize energy consumption, and use renewable resources. mdpi.comnih.gov Applying these principles to the lifecycle of this compound is a critical future direction.
Sustainable Synthesis: Future synthetic routes should be designed to be more environmentally benign. mdpi.com This includes the use of biocatalysis, as mentioned earlier, which operates under mild conditions in water. rsc.org Other approaches involve using alternative energy sources like microwave irradiation or ultrasound, which can accelerate reactions and reduce energy usage. mdpi.com The development of multicomponent reactions (MCRs) is another key green strategy, as it allows for the construction of complex molecules like substituted pyrrolidines in a single step, maximizing atom economy and reducing waste. tandfonline.com The choice of solvents is also critical; replacing hazardous organic solvents with water, supercritical CO₂, or ionic liquids can significantly improve the environmental profile of a synthesis. acs.org
Waste Reduction and Catalyst Recycling: A major focus will be on using catalytic processes where a small amount of catalyst can generate a large amount of product. mdpi.com Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly attractive as they can be easily filtered off and reused, reducing waste and cost. mdpi.com
| Metric | Traditional Approach (e.g., Stoichiometric Reagents) | Green Approach (e.g., Catalytic MCR) | Advantage of Green Approach |
|---|---|---|---|
| Solvent | Chlorinated Solvents (e.g., DCM) | Water or Ethanol acs.org | Reduced toxicity and environmental impact. |
| Atom Economy | Low (<50%) | High (>80%) nih.gov | More reactant atoms incorporated into the final product. |
| Number of Steps | Multiple steps with purification | One-pot reaction tandfonline.com | Reduced time, energy, and solvent consumption. |
| Byproducts | Stoichiometric waste generated | Minimal, often innocuous (e.g., water). mdpi.com | Simplified purification and less hazardous waste. |
Development of Advanced Analytical Techniques for Complex Mixtures
As research into this compound and its applications expands, the need for sophisticated analytical methods to detect, quantify, and purify it from complex mixtures will become critical. This is especially true for resolving and analyzing its stereoisomers.
Chiral Chromatography: Since the enantiomers of a chiral molecule can have vastly different biological effects, their separation and analysis are crucial. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary tool for this purpose. nih.govjiangnan.edu.cn Future research will involve developing and optimizing specific chiral HPLC methods for baseline separation of the enantiomers of this compound. Supercritical Fluid Chromatography (SFC) is an emerging alternative that often provides faster separations and uses more environmentally friendly mobile phases (like supercritical CO₂), making it a key area for development. jiangnan.edu.cn
Advanced Separation Materials: Beyond chromatography, novel materials could offer new separation capabilities. For instance, nonporous adaptive crystals (NACs) based on pillararenes have shown remarkable selectivity for separating pyrrolidine from structurally similar compounds like tetrahydrofuran (B95107) (THF) from a vapor mixture. nih.govsemanticscholar.orgrsc.org Research into designing similar smart materials that can selectively capture this compound from complex liquid or gas mixtures could lead to highly efficient and low-energy purification processes. rsc.org
Hyphenated Techniques: The coupling of separation techniques with powerful detectors, known as hyphenation, is essential for analyzing complex mixtures. Techniques like HPLC-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) will be indispensable for identifying and quantifying the target compound and any related impurities or metabolites in complex matrices such as biological fluids or environmental samples. jiangnan.edu.cn
| Technique | Stationary/Mobile Phase Concept | Potential Performance Metric | Key Advantage |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak) nih.gov | Resolution (Rs) > 1.5 | High resolution and established methodology. |
| Chiral SFC | Supercritical CO₂ / Co-solvent on CSP jiangnan.edu.cn | Analysis Time < 5 min | Fast analysis, reduced organic solvent use. |
| Capillary Electrophoresis (CE) | Chiral selector (e.g., cyclodextrin) in buffer jiangnan.edu.cn | High efficiency (N > 100,000) | Requires minimal sample and solvent. |
Q & A
Q. What are the recommended synthetic routes for 3-[(2,5-Dimethylphenyl)methyl]pyrrolidine?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between a pyrrolidine boronic acid derivative and a 2,5-dimethylphenyl halide (e.g., bromide or iodide) under conditions similar to those used for structurally related compounds (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C) . Alternatively, reductive amination or alkylation of pyrrolidine with a pre-functionalized 2,5-dimethylbenzyl halide may be employed, followed by purification via column chromatography.
Q. How can the purity and structural integrity of the compound be validated experimentally?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare - and -NMR spectra to published data for related pyrrolidine derivatives. For instance, signals near δ 2.14 ppm (CH₃ groups) and δ 5.71 ppm (pyrrolidine protons) are indicative of dimethylphenyl and pyrrolidine moieties, respectively .
- HPLC : Employ reverse-phase HPLC with a C18 column (e.g., MeCN/H₂O gradient) to confirm purity (>95%).
- Mass Spectrometry : ESI-MS or HRMS can verify the molecular ion peak (e.g., [M+H]⁺) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Conduct reactions in a fume hood due to potential volatility.
- Store under inert atmosphere (N₂ or Ar) to prevent degradation.
- Dispose of waste via certified chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in biological studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methyl groups on the phenyl ring, pyrrolidine N-alkylation) and compare bioactivity. For example, replace the 2,5-dimethylphenyl group with a 3,4-dimethoxyphenyl group (as in related fungicidal agents ).
- In Vitro Assays : Test analogs against target enzymes/receptors (e.g., serotonin reuptake inhibition assays, as seen in structurally similar piperidine derivatives ).
- Computational Modeling : Perform docking studies using software like AutoDock to predict binding interactions with biological targets.
Q. What experimental strategies resolve contradictions in reported spectral data for pyrrolidine derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks caused by conformational flexibility (common in pyrrolidine rings).
- X-ray Crystallography : Obtain single-crystal structures to confirm stereochemistry and substituent orientation (e.g., as done for 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione ).
- Isotopic Labeling : Use - or -labeled precursors to assign ambiguous signals in complex spectra .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce catalyst loading and improve coupling efficiency .
- Solvent Optimization : Replace toluene with dioxane or THF to enhance solubility of intermediates.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 150°C instead of 24 hours at 105°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
